molecular formula C14H22N2O B14844450 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine

Cat. No.: B14844450
M. Wt: 234.34 g/mol
InChI Key: ZVCJIGZDLBULLL-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C14H22N2O It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable starting materials.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the cyclopropoxy group: This can be done through nucleophilic substitution reactions.

    Dimethylation of the amine group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process typically includes:

    Large-scale reactors: To handle the reactions efficiently.

    Purification steps: Such as recrystallization or chromatography to ensure the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-N,N-dimethylpyridin-3-amine: Lacks the tert-butyl group, which may affect its reactivity and applications.

    5-Tert-butyl-4-methoxy-N,N-dimethylpyridin-3-amine: Contains a methoxy group instead of a cyclopropoxy group, leading to different chemical properties.

Uniqueness

5-Tert-butyl-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the combination of its tert-butyl, cyclopropoxy, and dimethylamine groups. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxy-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C14H22N2O/c1-14(2,3)11-8-15-9-12(16(4)5)13(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

ZVCJIGZDLBULLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1OC2CC2)N(C)C

Origin of Product

United States

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